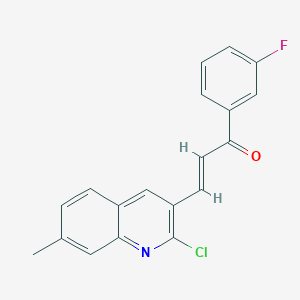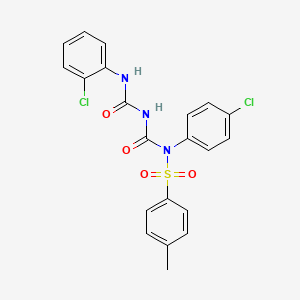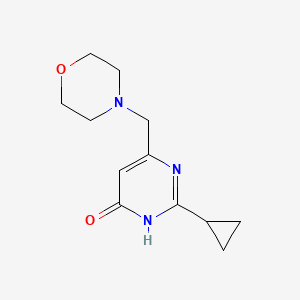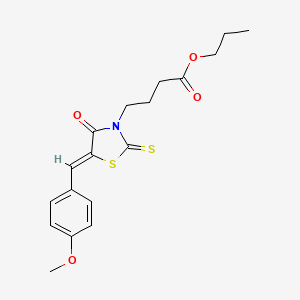
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the family of quinoline derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Antibacterial Applications
Quinoline derivatives, including compounds structurally similar to the specified chemical, have demonstrated significant antibacterial activities against a variety of bacterial strains. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibiotics like trovafloxacin against certain clinical isolates (Kuramoto et al., 2003).
Antitumor Applications
A study by Rodrigues et al. (2012) on quinolinyl acrylate derivatives demonstrated their potential as antitumor agents. Their synthesis and evaluation against human prostate cancer cells revealed that these compounds reduced cell viability in a time- and dose-dependent manner, inhibited cancer cell migration, adhesion, invasion, and also affected neoangiogenesis and MMP-9 activity. The in vivo effects in PC-3 xenografts in nude mice showed decreased tumor growth, suggesting the therapeutic usefulness of these derivatives against human prostate cancer cells (Rodrigues et al., 2012).
Radioligand Applications
Research on radiolabeled compounds for imaging peripheral type benzodiazepine binding sites (PBBS) has included compounds similar in structure to the queried chemical. Pascali et al. (1990) developed a method for labeling PK 14105, a ligand with high affinity for PBBS, with fluorine-18, suggesting its potential for studying PBBS-associated phenomena in humans via PET imaging (Pascali et al., 1990).
Fluorescence Studies
Quinoline derivatives are also explored for their fluorescence properties, which are valuable in biochemical and medical applications. Hisham et al. (2019) investigated the fluorescence behavior of N-aryl-2-aminoquinolines, a class related to the queried compound, highlighting the influence of hydrogen bonding, substituents, and excited-state intramolecular proton transfer (ESIPT) on their fluorescence quantum yields, crucial for their application in biological imaging and studies (Hisham et al., 2019).
properties
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c1-12-5-6-13-10-15(19(20)22-17(13)9-12)7-8-18(23)14-3-2-4-16(21)11-14/h2-11H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZACVRPOFADKZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761879.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2761880.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2761884.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2761888.png)




![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B2761894.png)
![4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2761896.png)

![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)